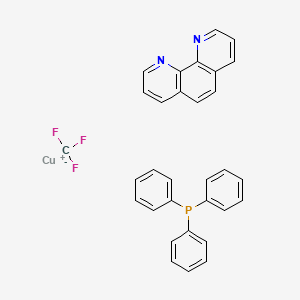
Methylxylenol blue
Overview
Description
Methylxylenol blue (CAS# 29412-85-9) is a chelating agent and indicator . It is used in chelatometric assays such as in the determination of scandium and lanthanides . It appears as a dark green to dark red to black powder or crystal .
Molecular Structure Analysis
The molecular formula of Methylxylenol blue is C33H32N2Na4O13S . Its molecular weight is 788.64 .
Chemical Reactions Analysis
Methylxylenol blue has been utilized in methods for the spectrophotometric determination of various metals including iron, bismuth, mercury, calcium, gallium, zirconium, thorium, cerium, lanthanoids, scandium, and yttrium .
Physical And Chemical Properties Analysis
Methylxylenol blue is a solid at 20 degrees Celsius . It is stored under inert gas and conditions to avoid include hygroscopic conditions .
Scientific Research Applications
Photosensitization Research
- MXB, along with other dyes like methylene blue, has been studied for its photosensitizing properties. This involves the use of these dyes in conjunction with specific frequencies of light to induce cellular damage, a process that can be lethal to bacterial cells. This field of research has significant implications in understanding bacterial resistance and developing new antibacterial strategies (Oginsky et al., 1959).
Analytical and Purification Techniques
- MXB has been utilized in analytical chemistry for its ability to bind with certain molecules, aiding in their detection and quantification. Notably, it has been purified for various applications using high-performance liquid chromatography, which highlights its importance in precise scientific measurements and experiments (Nakada et al., 1980).
Environmental Applications
- Research on MXB includes its role in environmental science, particularly in the degradation of pollutants like dyes in water. This is crucial for understanding and improving methods to treat wastewater and reduce environmental pollution (Panizza et al., 2007).
Medical and Biological Research
- While this request excludes information related to drug use and side effects, it's worth noting that dyes similar to MXB, like methylene blue, have been extensively studied in medical research for their potential therapeutic applications, including treating methemoglobinemia and as a diagnostic tool in surgical procedures (Oz et al., 2011).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Future Directions
Mechanism of Action
Target of Action
Methylxylenol Blue, also known as Methylene Blue, primarily targets the enzyme nitric oxide synthase and guanylate cyclase . These enzymes play a crucial role in various biochemical pathways, including the regulation of vascular tone and neurotransmission .
Mode of Action
Methylxylenol Blue interacts with its targets by inhibiting the activity of nitric oxide synthase and guanylate cyclase . This inhibition results in the modulation of nitric oxide production and cyclic guanosine monophosphate (cGMP) levels within cells . In Alzheimer’s disease, Methylxylenol Blue has been found to oxidize cysteine sulfhydryl groups on tau proteins, keeping them monomeric .
Biochemical Pathways
Methylxylenol Blue affects several biochemical pathways. It acts as an alternative electron carrier in the mitochondrial respiratory chain, particularly when the electron transport chain is dysfunctional . It also displays anti-inflammatory and anti-apoptotic effects, inhibits monoamine oxidase (MAO), activates signaling pathways involved in the mitochondrial pool renewal (mitochondrial biogenesis and autophagy), and prevents aggregation of misfolded proteins .
Pharmacokinetics
The pharmacokinetics of Methylxylenol Blue involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, Methylxylenol Blue shows a multiphasic time course with an estimated terminal half-life of 5.25 hours . Following oral administration, the area under the concentration-time curve is much lower . The urinary excretion of Methylxylenol Blue and its leucoform is only moderately higher after intravenous administration .
Result of Action
The molecular and cellular effects of Methylxylenol Blue’s action are diverse. It reduces excessive production of nitric oxide via blockade of guanylate cyclase in shock states . It also has a neuroprotective effect in many neurological disorders, such as Parkinson’s and Alzheimer’s diseases, by restoring mitochondrial function .
Action Environment
The action, efficacy, and stability of Methylxylenol Blue can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Furthermore, the compound’s action can be influenced by the physiological environment, such as the presence of other drugs or disease states in the body .
properties
IUPAC Name |
sodium;2-[[5-[3-[[bis(carboxymethyl)amino]methyl]-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetic acid;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O12S.Na.H2O/c1-14-7-18(15(2)16(24(14)36)8-26(9-20(28)29)10-21(30)31)25(13-27(11-22(32)33)12-23(34)35)17-5-3-4-6-19(17)39-40(25,37)38;;/h3-7,36H,8-13H2,1-2H3,(H,28,29)(H,30,31)(H,32,33)(H,34,35);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGOJHOWVUMIQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3OS2(=O)=O)CN(CC(=O)O)CC(=O)O.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N2NaO13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)

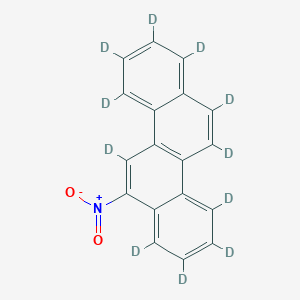
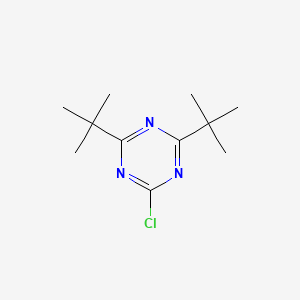

![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)
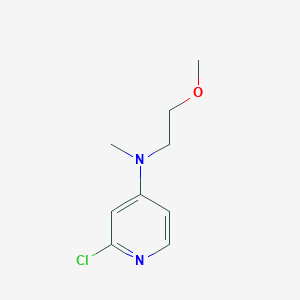
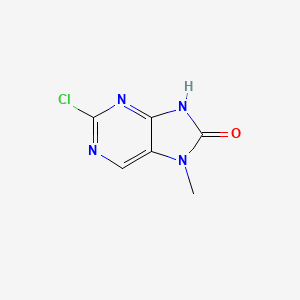
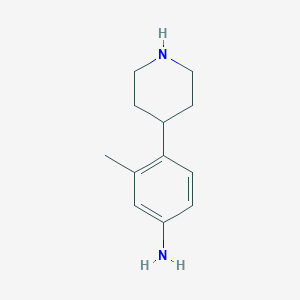

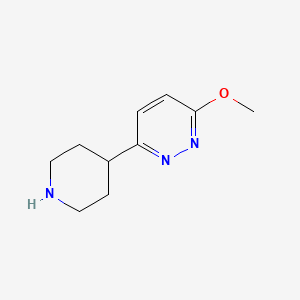
![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)
